
Velagliflozin proline hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velagliflozin proline hydrate is the clinical form of Velagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor. It exhibits antidiabetic activity by decreasing renal glucose reabsorption and promoting glycosuria, effectively reducing blood sugar and insulin levels . This compound is particularly significant in the treatment of diabetes mellitus, offering a novel approach to managing blood glucose levels.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Velagliflozin proline hydrate typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to comply with pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Velagliflozin proline hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of Velagliflozin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Velagliflozin proline hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and insulin regulation.
Medicine: Applied in the treatment of diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new antidiabetic drugs and formulations .
Wirkmechanismus
Velagliflozin proline hydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2), a renal transporter responsible for reabsorbing glucose from the glomerular filtrate back into the circulation. By blocking this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
- Empagliflozin
- Dapagliflozin
- Canagliflozin
Comparison: Velagliflozin proline hydrate is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. Its clinical efficacy and safety profile are comparable to other compounds in this class, but specific differences in absorption, metabolism, and excretion may influence its overall therapeutic utility .
Eigenschaften
Molekularformel |
C28H36N2O8 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1 |
InChI-Schlüssel |
SSNUQDYITAZVPB-YAKUHWJSSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O |
Kanonische SMILES |
C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)

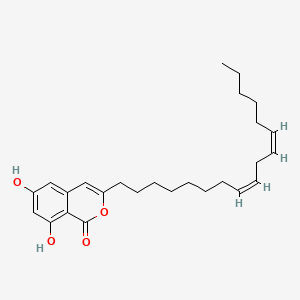
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
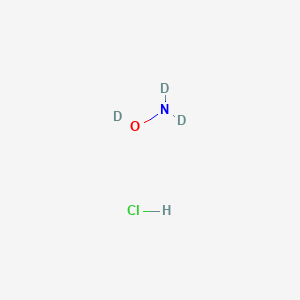

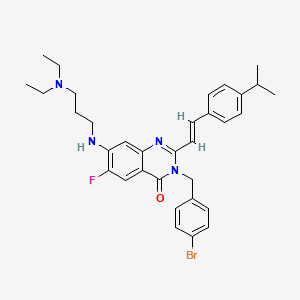
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
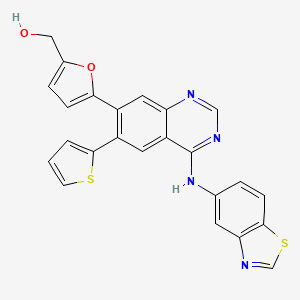
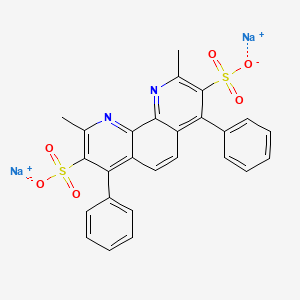
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


